molecular formula C6H10O3 B12565862 1-Penten-3-one, 5-hydroxy-2-methoxy- CAS No. 143429-28-1

1-Penten-3-one, 5-hydroxy-2-methoxy-

Cat. No.: B12565862
CAS No.: 143429-28-1
M. Wt: 130.14 g/mol
InChI Key: JCSKFHIQBUKZET-UHFFFAOYSA-N
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Description

1-Penten-3-one, 5-hydroxy-2-methoxy- is an organic compound that belongs to the class of unsaturated ketoethers It is characterized by the presence of a ketone group, an ether group, and a double bond within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- can be achieved through various organic reactions. One common method involves the reaction of 1-methoxy-2-methyl-1-penten-3-one with hydroxyl radicals in the presence of NOx. This reaction is typically carried out in an environmental reaction chamber using in situ Fourier-transform infrared spectroscopy (FTIR) to monitor the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity. Specific details on industrial production methods are not widely documented, but they likely follow similar principles to laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Penten-3-one, 5-hydroxy-2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals (OH) in the presence of NOx.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Scientific Research Applications

1-Penten-3-one, 5-hydroxy-2-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Penten-3-one, 5-hydroxy-2-methoxy- primarily involves its reactivity with hydroxyl radicals. The addition of OH radicals to the double bond initiates a series of reactions leading to the formation of various oxidation products. This process is significant in atmospheric chemistry, where it contributes to the formation of SOAs and other volatile organic compounds (VOCs) .

Comparison with Similar Compounds

Uniqueness: 1-Penten-3-one, 5-hydroxy-2-methoxy- is unique due to the presence of both a hydroxyl group and a methoxy group, which influence its reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions, particularly in atmospheric processes.

Properties

CAS No.

143429-28-1

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

5-hydroxy-2-methoxypent-1-en-3-one

InChI

InChI=1S/C6H10O3/c1-5(9-2)6(8)3-4-7/h7H,1,3-4H2,2H3

InChI Key

JCSKFHIQBUKZET-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C(=O)CCO

Origin of Product

United States

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